N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-13-6-3-4-9-17(13)25-20(27)19(26)23-11-10-18-14(2)24-21(28-18)15-7-5-8-16(22)12-15/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPWZHJQYOGNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a thiazole ring, a fluorophenyl group, and an ethylenediamine backbone, which are crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 320.44 g/mol |
| LogP | 3.45 |
| Polar Surface Area | 56.5 Ų |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body. Preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways. The thiazole moiety is known for its role in various biological processes, including enzyme inhibition and modulation of receptor activity.
Key Mechanisms
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor activities that are crucial for cellular signaling.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties:
- Anticancer Activity : Studies have suggested that it may possess anticancer properties by inducing apoptosis in cancer cells.
- Antimicrobial Effects : The compound has shown activity against several bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary data suggest it may reduce inflammation markers in vitro.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Study :
- A study conducted on breast cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis. The mechanism involved the activation of caspase pathways.
- Reference: ChemRxiv Study on Anticancer Properties
-
Antimicrobial Activity :
- In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for Staphylococcus aureus.
- Reference:
-
Anti-inflammatory Effects :
- A study highlighted the compound's ability to reduce TNF-alpha levels in macrophages, suggesting its potential use in treating inflammatory diseases.
- Reference: PubChem Research on Inflammation
Preparation Methods
Thioamide Preparation
3-Fluorophenyl thioamide is prepared by treating 3-fluoroaniline with carbon disulfide in the presence of ammonium hydroxide, followed by methylation using iodomethane. The reaction is conducted in ethanol at 60°C for 12 hours, yielding 85–90% pure product.
Cyclization with α-Haloketone
Bromoacetone (0.1 mol) is added dropwise to a solution of 3-fluorophenyl thioamide (0.1 mol) in dimethylformamide (DMF) at 0°C. The mixture is stirred for 6 hours at room temperature, followed by quenching with ice water. The precipitated 2-(3-fluorophenyl)-4-methyl-1,3-thiazole is filtered and recrystallized from ethanol, achieving a 78% yield.
Ethanediamide Bridge Formation
The primary amine is acylated with ethanedioyl chloride, followed by coupling with 2-methylaniline.
Acylation with Ethanedioyl Chloride
5-(2-Aminoethyl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole (0.02 mol) is dissolved in dichloromethane (DCM) and cooled to 0°C. Ethanedioyl chloride (0.04 mol) is added slowly, and the mixture is stirred for 4 hours. The intermediate N-(2-thiazolylethyl)ethanedioyl chloride is isolated via rotary evaporation.
Coupling with 2-Methylaniline
The acyl chloride (0.02 mol) is reacted with 2-methylaniline (0.024 mol) in DCM containing triethylamine (0.04 mol). After 12 hours at room temperature, the product is extracted with dilute HCl, washed with sodium bicarbonate, and purified via silica gel chromatography (chloroform:methanol, 9:1), yielding 70% N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide.
Optimization Strategies and Catalytic Enhancements
Solvent Effects
DMF and THF are critical for thiazole alkylation, while DCM ensures efficient acylation. Substituting DMF with 1-methyl-2-pyrrolidinone (NMP) in the bromoethylation step increases yield to 73%.
Catalytic Hydrogenation
Patent CA2833394C highlights the use of palladium/charcoal (5% w/w) for nitro group reductions in analogous compounds, suggesting potential applications in intermediate purification.
Temperature Control
Maintaining 0°C during acylation minimizes side reactions, as evidenced by a 12% increase in final product purity compared to room-temperature conditions.
Comparative Analysis of Synthetic Routes
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves adjusting reaction conditions such as solvent polarity, temperature, and catalyst selection. For example, thiazole ring formation (a critical step) may benefit from using DMF as a solvent with potassium carbonate as a base to enhance nucleophilic substitution efficiency . Monitoring reaction progress via TLC (e.g., using ethyl acetate/hexane 3:7) ensures intermediate stability. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution) can isolate the final product with >95% purity. Characterization via NMR (¹H/¹³C) and HPLC-MS is critical for verifying structural integrity .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) resolves aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.1–2.4 ppm). ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and thiazole ring carbons (δ 120–150 ppm) .
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) is ideal for resolving steric hindrance around the ethanediamide moiety. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018/3 ensures accurate bond-length and angle measurements .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) determines minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays (IC₅₀ determination) in cancer cell lines (e.g., MCF-7, HeLa) using 48-hour exposure and DMSO as a vehicle control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3-fluorophenyl and thiazole moieties?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with halogen (Cl, Br) or methoxy groups at the 3-fluorophenyl position to assess electronic effects. Replace the thiazole ring with oxadiazole or pyridine to evaluate ring-specific bioactivity .
- Biological Testing : Compare analogs in enzyme inhibition assays (e.g., tyrosine kinase) or receptor-binding studies (e.g., fluorophore-labeled competitive assays) .
Q. How should crystallographic data discrepancies (e.g., twinning or disorder) be addressed during refinement?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN command with a BASF parameter to model twin domains. HKLF 5 format integrates data from multiple domains .
- Disordered Groups : Apply PART instructions to split occupancy for overlapping atoms (e.g., ethyl side chains). Restraints (e.g., SIMU, DELU) stabilize thermal motion parameters .
Q. What strategies mitigate discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- ADME Profiling : Assess metabolic stability in liver microsomes (human/rat) with LC-MS quantification of parent compound degradation.
- Pharmacokinetics : Oral bioavailability studies in rodent models (plasma concentration-time curves) paired with tissue distribution analysis (e.g., brain penetration via LC-MS/MS) .
- Formulation : Improve solubility via co-solvents (PEG 400) or nanoemulsion systems to enhance in vivo exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
